molecular formula C21H17ClN4O B278868 1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide

1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278868
M. Wt: 376.8 g/mol
InChI Key: YYQBQONBQVYRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Takeda Pharmaceutical Company Limited in 2004 and has since gained recognition for its ability to selectively inhibit Toll-like receptor 4 (TLR4) signaling, making it a promising candidate for the treatment of various inflammatory and immune-related diseases.

Mechanism of Action

1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide selectively inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of downstream signaling molecules, such as MyD88 and TRIF. This leads to a reduction in the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interferon-β (IFN-β), which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide has been shown to have several biochemical and physiological effects, including a reduction in the production of pro-inflammatory cytokines and chemokines, a decrease in tissue damage, and an improvement in survival rates in animal models of sepsis and acute lung injury. It has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide is its selectivity for TLR4 signaling, which reduces the risk of off-target effects. It also has a relatively low toxicity profile and can be administered orally or intravenously. However, one limitation of 1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide is its short half-life, which requires frequent dosing in order to maintain therapeutic levels.

Future Directions

There are several potential future directions for the research and development of 1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide. One area of interest is the potential use of 1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide in combination with other therapies, such as chemotherapy or immunotherapy, for the treatment of cancer. Another area of interest is the development of more potent and selective TLR4 inhibitors, which could lead to improved therapeutic outcomes and reduced side effects. Additionally, the use of 1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide in the treatment of other inflammatory and immune-related diseases, such as inflammatory bowel disease and multiple sclerosis, warrants further investigation.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide involves a series of chemical reactions, starting with the reaction of 4-chlorobenzaldehyde and methylamine to form 4-chlorophenylmethylamine. This intermediate is then reacted with 1-naphthaldehyde to form the corresponding imine, which is reduced with sodium borohydride to yield the amine. The final step involves the reaction of the amine with 1,2,4-triazole-3-carboxylic acid to form 1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide.

Scientific Research Applications

1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various inflammatory and immune-related diseases, including sepsis, acute lung injury, rheumatoid arthritis, and cancer. Its ability to selectively inhibit TLR4 signaling has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a decrease in inflammation and tissue damage.

properties

Product Name

1-(4-chlorophenyl)-N-methyl-N-(1-naphthylmethyl)-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C21H17ClN4O

Molecular Weight

376.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-methyl-N-(naphthalen-1-ylmethyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C21H17ClN4O/c1-25(13-16-7-4-6-15-5-2-3-8-19(15)16)21(27)20-23-14-26(24-20)18-11-9-17(22)10-12-18/h2-12,14H,13H2,1H3

InChI Key

YYQBQONBQVYRMR-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC2=CC=CC=C21)C(=O)C3=NN(C=N3)C4=CC=C(C=C4)Cl

Canonical SMILES

CN(CC1=CC=CC2=CC=CC=C21)C(=O)C3=NN(C=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.